N-[(4-fluorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
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Description
N-[(4-fluorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H24FN3O2 and its molecular weight is 321.396. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoaffinity Probes
Research has indicated that compounds similar to N-(4-fluorobenzyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, when used in photoaffinity probes, may undergo specific reactions under photolysis conditions. The process involves base-catalyzed elimination and subsequent hydrolysis, which can reverse the photoinsertion process. This suggests that the stability and reactivity of such compounds under light exposure are critical for their utility in biological systems for obtaining primary sequence data (Platz et al., 1991).
Synthetic Applications
A study explored the synthetic applications of 4-diazoisochroman-3-imines, revealing that they could act as metal carbene precursors. These precursors can engage in reactions with alkenes and conjugated dienes to produce isochromene derivatives. This demonstrates the compound's potential in synthetic chemistry for generating structurally complex molecules with potential biological activities (Ren et al., 2017).
Enantioselective Synthesis
Research into the synthesis and resolution of related diazepine derivatives emphasizes their significance in producing enantiomerically pure compounds. Such processes are crucial for the development of pharmaceuticals with selective receptor antagonistic activity, highlighting the importance of stereochemistry in drug efficacy (Harada et al., 1997).
Fluorination Reactions
The study on the regioselectivity of fluorination reactions with N-F type reagents provides insights into the chemical behavior of fluorinated compounds. Understanding how different reagents and conditions affect the yield and selectivity of fluorinated products is essential for designing compounds with desired properties for further applications in medicinal chemistry and materials science (Zupan et al., 1996).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-4-2-14(3-5-15)12-19-17(22)21-8-1-7-20(9-10-21)16-6-11-23-13-16/h2-5,16H,1,6-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXHKLZYHZSVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=C(C=C2)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.